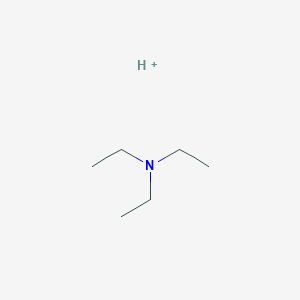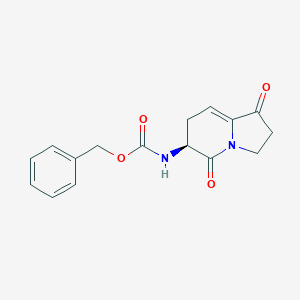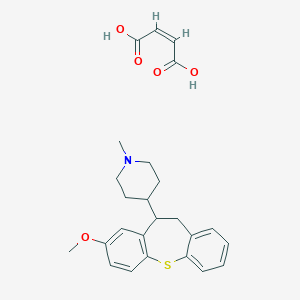![molecular formula C14H21N3O4S B231642 Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate, also known as EPCS, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. EPCS is a member of the sulfonylurea class of drugs and has been studied extensively for its use in treating various medical conditions.
作用机制
The mechanism of action of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate involves the activation of ATP-sensitive potassium channels (KATP) in pancreatic beta cells and smooth muscle cells. Activation of KATP channels leads to membrane hyperpolarization and subsequent calcium influx, which triggers insulin secretion and vasodilation, respectively. Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which can lead to a reduction in the production of bicarbonate ions and subsequent acidosis.
Biochemical and Physiological Effects:
Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been shown to have several biochemical and physiological effects. One of the most significant effects of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate is its ability to stimulate insulin secretion from pancreatic beta cells. This effect can help to regulate blood glucose levels in diabetic patients. Additionally, Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve cardiac function. Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has also been shown to inhibit the activity of carbonic anhydrase, which can lead to a reduction in the production of bicarbonate ions and subsequent acidosis.
实验室实验的优点和局限性
One of the advantages of using Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound with high purity. Additionally, Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been extensively studied for its pharmacological properties, which can help to guide experimental design and interpretation of results. However, one limitation of using Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate in lab experiments is its potential toxicity, which can limit the concentration of the compound that can be used in experiments.
未来方向
There are several possible future directions for research on Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate. One potential avenue of research is the development of new derivatives of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate and its effects on various physiological systems. Finally, research is needed to explore the potential use of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate in treating other medical conditions, such as cancer and neurological disorders.
Conclusion:
In conclusion, Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate is a synthetic compound with significant potential for use in treating various medical conditions. The synthesis of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product. Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been extensively studied for its pharmacological properties, including its ability to stimulate insulin secretion and vasodilation. While there are limitations to using Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate in lab experiments, its potential for use in treating medical conditions warrants further research.
合成方法
The synthesis of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate involves the reaction of 4-(cyclohexylamino)-3-pyridinylamine with ethyl chloroformate in the presence of a base. The resulting product is then treated with sulfonyl chloride to yield Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate. The synthesis of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学研究应用
Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been studied extensively for its potential use in treating various medical conditions. One of the most promising applications of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate is in the treatment of diabetes. Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been shown to stimulate insulin secretion from pancreatic beta cells, which can help to regulate blood glucose levels in diabetic patients. Additionally, Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure. Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve cardiac function.
属性
分子式 |
C14H21N3O4S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
ethyl N-[4-(cyclohexylamino)pyridin-3-yl]sulfonylcarbamate |
InChI |
InChI=1S/C14H21N3O4S/c1-2-21-14(18)17-22(19,20)13-10-15-9-8-12(13)16-11-6-4-3-5-7-11/h8-11H,2-7H2,1H3,(H,15,16)(H,17,18) |
InChI 键 |
FELFYWRUIHIWLB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCC2 |
规范 SMILES |
CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)
![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)
![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)


![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)


![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)


